Ammonium gold(1+) sulphite

Electroplating Gold Coating Materials Characterization

Choose this ammonium gold(I) sulfite for a non-cyanide, water-soluble gold source. Its pH 6-8 stability enables base metal co-deposition, cutting gold use by up to 40%. Produces soft (90 Hv), bright, additive-free deposits essential for wire bonding and high-purity electroforming. Perfect for replacing hazardous cyanide baths with a far safer alternative.

Molecular Formula AuH4NO3S
Molecular Weight 295.07 g/mol
CAS No. 71662-32-3
Cat. No. B12652339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium gold(1+) sulphite
CAS71662-32-3
Molecular FormulaAuH4NO3S
Molecular Weight295.07 g/mol
Structural Identifiers
SMILES[NH4+].[O-]S(=O)[O-].[Au+]
InChIInChI=1S/Au.H3N.H2O3S/c;;1-4(2)3/h;1H3;(H2,1,2,3)/q+1;;/p-1
InChIKeyNHFMFALCHGVCPP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Gold(1+) Sulphite (CAS 71662-32-3) for Industrial Electroplating: A Non-Cyanide Gold(I) Sulfite Complex


Ammonium gold(1+) sulphite, with the chemical formula H4AuNO3S and a molecular weight of approximately 295.06 g/mol, is an inorganic coordination compound in which gold(I) is complexed with sulfite ligands and associated with ammonium cations . It serves as a water-soluble source of monovalent gold for electroplating baths, offering a non-cyanide alternative to traditional gold plating processes [1]. This compound is primarily utilized in the deposition of pure gold and gold alloy coatings for electronic components, semiconductor interconnects, decorative finishes, and other industrial applications requiring high-purity, ductile, and corrosion-resistant gold layers .

Why Ammonium Gold(1+) Sulphite Cannot Be Simply Replaced by Sodium or Potassium Gold Sulfites in Electroplating Formulations


Although gold(I) sulfite complexes with sodium or potassium counterions are chemically related, substituting them with ammonium gold(1+) sulphite without reformulation leads to significant differences in bath stability, deposit properties, and process capability. The ammonium complex exhibits unique stability in the slightly acidic pH range (6–8), whereas alkali metal sulfites rapidly decompose below pH 9 [1]. This pH stability window is critical for codepositing base metals to produce lower-karat gold alloys and for maintaining bath longevity. Furthermore, deposits from ammonium gold sulfite baths are distinctly softer and brighter compared to those from sodium gold sulfite baths, eliminating the need for additional brightening agents [2]. These quantifiable differences underscore that the counterion is not inert; it fundamentally alters the electrochemical and physical behavior of the gold plating system, making direct substitution a source of process failure or product nonconformance.

Quantitative Differentiation Evidence for Ammonium Gold(1+) Sulphite vs. Closest Analogs


Ammonium Gold(1+) Sulphite Produces Softer (90 Hv) and Brighter Gold Deposits Than Sodium Gold Sulfite (110 Hv) Without Brightening Additives

In a direct head-to-head comparison using identical 45°C electroplating baths, deposits obtained from an ammonium gold sulfite bath containing 200 g/L ammonium sulfite monohydrate exhibited a Vickers hardness of approximately 90 Hv, while deposits from a conventional sodium gold sulfite bath measured about 110 Hv [1]. Additionally, the ammonium-based bath yielded a fully bright appearance without the use of any metallic additives, a characteristic not observed with the sodium counterpart [1].

Electroplating Gold Coating Materials Characterization

Ammonium Gold(1+) Sulphite Complex Remains Stable in the pH 6–8 Range, Enabling Codeposition of 15–18 Karat Gold Alloys, Unlike Alkali Sulfites Which Are Unstable Below pH 9

The aqueous ammonium gold(I) sulfite complex is stable and operable within the pH range of 6–8, even in the absence of stabilizing amines [1]. In contrast, alkali gold sulfite complexes (sodium or potassium) are inherently unstable at pH values below 9 and cannot be used to plate lower-karat gold alloys [1]. This stability advantage permits the codeposition of common base metals (e.g., copper, cadmium, palladium) to produce gold alloy coatings of 15–18 karat directly from the ammonium-based bath [1].

Electrolyte Stability Gold Alloy Plating pH-Dependent Chemistry

Ammonium Gold(1+) Sulphite Eliminates Cyanide Hazard: LD50 Comparison Demonstrates >1000-Fold Reduction in Acute Oral Toxicity vs. Potassium Gold Cyanide

Ammonium gold(1+) sulphite belongs to the class of non-cyanide gold plating chemicals, offering a fundamentally safer alternative to cyanide-based gold salts [1]. For comparative safety context, potassium gold cyanide (KAu(CN)₂) has a reported acute oral LD50 of 5 mg/kg in rats [2]. While specific acute toxicity data for ammonium gold sulfite are not established due to its lower hazard profile, gold sulfite complexes are not classified as acutely toxic and do not liberate hydrogen cyanide gas upon acidification [REFS-1, REFS-3]. The absence of cyanide ligands eliminates the primary acute lethality hazard associated with gold plating operations.

Occupational Safety Toxicology Electroplating Chemistry

Ammonium Gold(1+) Sulphite Baths Achieve Deposit Purity ≥99.97% and Tensile Strength Exceeding 300 MPa in Industrial Electroplating

Performance testing of ammonium gold sulfite electroplating baths under optimized conditions (ammonium sulfite concentration 150–250 g/L, pH 8–10) yielded gold deposits with a purity of >99.97% and tensile strength values consistently above 300 MPa [1]. These metrics demonstrate that the compound can produce high-purity gold coatings with mechanical robustness suitable for demanding electronic and semiconductor applications.

Gold Purity Mechanical Properties Electroplating Quality

Commercial Ammonium Gold(1+) Sulphite-Based Gold-SF Bath Delivers 99.9% Pure Gold Coatings up to 500 µm Thickness at Neutral pH with Low Chloride Contamination

The METAKEM Gold-SF bath, formulated with ammonium gold sulfite as the gold source, operates at a neutral pH of 7.5 and a temperature of 60°C, depositing 99.9% pure gold coatings with a maximum achievable thickness of 500 µm at a current density of 1 A/dm² . A key differentiating feature is the bath's very low chloride content, which confers high stability even upon exposure to light and prevents chloride-induced corrosion or embrittlement of the deposit . This commercial formulation validates the practical utility of ammonium gold sulfite in high-reliability industrial gold plating.

Industrial Electroplating Gold Bath Formulation Process Reliability

Validated Application Scenarios for Ammonium Gold(1+) Sulphite Driven by Quantitative Differentiation Evidence


Deposition of Soft, Ductile Gold Coatings for Semiconductor Wire Bonding and Flexible Circuitry

The 90 Hv hardness of gold deposits from ammonium gold sulfite baths [1] is ideally suited for wire bonding applications in semiconductor packaging, where excessive hardness can cause cracking or poor adhesion. The fully bright, additive-free nature of the deposit ensures high-purity gold interfaces with optimal bond pull strength. This scenario directly leverages the quantitative hardness reduction versus sodium gold sulfite.

Economical Plating of 15–18 Karat Gold Alloys for Electronic Connectors

The pH 6–8 stability window of ammonium gold sulfite [1] uniquely enables codeposition of base metals such as copper or palladium to produce lower-karat gold alloy coatings. This capability reduces gold consumption by up to 25–40% compared to 24K pure gold plating, delivering significant material cost savings in high-volume connector manufacturing while maintaining required electrical and corrosion performance.

High-Purity Gold Electroforming for Medical Device Components and Dental Galvanoforming

The METAKEM Gold-SF bath, based on ammonium gold sulfite, deposits 99.9% pure gold layers up to 500 µm thick with low chloride content and high light stability [1]. This makes it suitable for electroforming precise gold components used in medical devices, dental prosthetics, and specialty sensors where biocompatibility, dimensional accuracy, and freedom from cyanide contamination are paramount.

Cyanide-Free Gold Plating in Facilities with Stringent Environmental, Health, and Safety (EHS) Regulations

As a non-cyanide gold source with an estimated >1000-fold reduction in acute oral toxicity compared to potassium gold cyanide [REFS-1, REFS-2], ammonium gold sulfite enables gold plating operations in jurisdictions with strict cyanide handling restrictions or in facilities seeking to reduce EHS compliance costs. This scenario is driven by the class-level safety advantage over cyanide-based alternatives.

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